Ethyl 4-ethoxy-5-phenylpent-4-enoate
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Overview
Description
Ethyl 4-ethoxy-5-phenylpent-4-enoate is an organic compound with the molecular formula C14H20O3. It is an ester that features both an ethoxy group and a phenyl group attached to a pentenoate backbone. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxy-5-phenylpent-4-enoate typically involves the esterification of 4-ethoxy-5-phenylpent-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-5-phenylpent-4-enoic acid.
Reduction: Formation of 4-ethoxy-5-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethoxy-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxy-5-phenylpentanoate: Similar structure but lacks the double bond in the pentenoate backbone.
Ethyl 4-ethoxy-5-phenylbutanoate: Shorter carbon chain, resulting in different chemical properties.
Ethyl 4-ethoxy-5-phenylhexanoate: Longer carbon chain, affecting its reactivity and applications.
Uniqueness
Ethyl 4-ethoxy-5-phenylpent-4-enoate is unique due to the presence of both an ethoxy group and a phenyl group attached to a pentenoate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
94103-88-5 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 4-ethoxy-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-17-14(10-11-15(16)18-4-2)12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
USTQNDZXUQZFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC1=CC=CC=C1)CCC(=O)OCC |
Origin of Product |
United States |
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